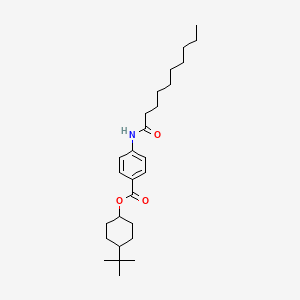
4-Tert-butylcyclohexyl 4-(decanoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-TERT-BUTYLCYCLOHEXYL 4-DECANAMIDOBENZOATE is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group attached to a cyclohexyl ring, which is further connected to a decanamidobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYLCYCLOHEXYL 4-DECANAMIDOBENZOATE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of 4-tert-butylcyclohexanol: This can be achieved by the catalytic hydrogenation of 4-tert-butylphenol using catalysts such as Raney nickel or rhodium-carbon, which yields a mixture of cis and trans isomers.
Acetylation: The resulting 4-tert-butylcyclohexanol is then acetylated to form 4-tert-butylcyclohexyl acetate.
Amidation: The acetate is then subjected to amidation with decanoic acid to form the final product, 4-TERT-BUTYLCYCLOHEXYL 4-DECANAMIDOBENZOATE.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-TERT-BUTYLCYCLOHEXYL 4-DECANAMIDOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-TERT-BUTYLCYCLOHEXYL 4-DECANAMIDOBENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the formulation of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-TERT-BUTYLCYCLOHEXYL 4-DECANAMIDOBENZOATE involves its interaction with specific molecular targets. The tert-butyl group and cyclohexyl ring provide steric hindrance, which can influence the binding affinity to enzymes or receptors. The benzoate moiety can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylcyclohexyl acetate: Similar in structure but lacks the decanamidobenzoate moiety.
4-tert-Butylcyclohexanol: Precursor in the synthesis of the target compound.
Uniqueness
4-TERT-BUTYLCYCLOHEXYL 4-DECANAMIDOBENZOATE is unique due to its combination of a bulky tert-butyl group, a flexible cyclohexyl ring, and a functional benzoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C27H43NO3 |
|---|---|
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
(4-tert-butylcyclohexyl) 4-(decanoylamino)benzoate |
InChI |
InChI=1S/C27H43NO3/c1-5-6-7-8-9-10-11-12-25(29)28-23-17-13-21(14-18-23)26(30)31-24-19-15-22(16-20-24)27(2,3)4/h13-14,17-18,22,24H,5-12,15-16,19-20H2,1-4H3,(H,28,29) |
Clave InChI |
SWWQJGLLNQHQEO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2CCC(CC2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15014952.png)
![4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B15014959.png)
![N-{3-[4-(3-Propanamidophenoxy)phenoxy]phenyl}propanamide](/img/structure/B15014967.png)
![2,4-dichloro-N'-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B15014975.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15014977.png)
![4-[(E)-{2-[(4-aminophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15014981.png)
![(5E)-5-(2,4-dichlorobenzylidene)-3-{[(4-ethylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15014989.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15014996.png)
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B15015001.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol](/img/structure/B15015016.png)
![2-(3-methoxyphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15015028.png)
![11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B15015034.png)
![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15015042.png)
![6-bromo-5-nitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15015047.png)
